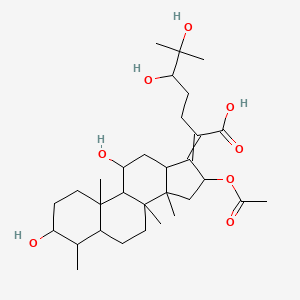
24,25-Dihydroxyfusidic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
24,25-Dihydroxyfusidic Acid is a synthetic derivative of fusidic acid, a steroid antibiotic. It is primarily used in the treatment of skin diseases such as eczema and psoriasis due to its anti-inflammatory and immune-modulating properties . This compound is not soluble in water but can dissolve in organic solvents .
Métodos De Preparación
The synthesis of 24,25-Dihydroxyfusidic Acid involves several chemical reactions, including alkylation and hydrogenation. The process begins with the synthesis of the starting compound, followed by a series of chemical reactions to introduce the hydroxyl groups at the 24th and 25th positions. Industrial production methods require advanced organic synthesis techniques and equipment.
Análisis De Reacciones Químicas
24,25-Dihydroxyfusidic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
24,25-Dihydroxyfusidic Acid has a wide range of scientific research applications:
Chemistry: It is used to study the properties and reactions of fusidic acid derivatives.
Biology: It is used to investigate the biological effects of fusidic acid derivatives on cells and tissues.
Medicine: It is used in the development of new treatments for skin diseases, leukemia, and tumors.
Industry: It is used in the production of pharmaceutical creams and ointments for the treatment of skin diseases
Mecanismo De Acción
24,25-Dihydroxyfusidic Acid exerts its effects by modulating specific signaling pathways within the cell nucleus . It has anti-inflammatory and immune-modulating properties, which make it effective in treating skin diseases . The molecular targets and pathways involved include the inhibition of protein synthesis by preventing the translocation of elongation factor G from the ribosome .
Comparación Con Compuestos Similares
24,25-Dihydroxyfusidic Acid is unique due to its specific hydroxylation at the 24th and 25th positions. Similar compounds include:
Fusidic Acid: The parent compound, which is also used as an antibiotic.
26-Oxofusidic Acid: Another derivative with different hydroxylation patterns.
16-Epidesacetylfusidic Acid: A derivative with modifications at the 16th position.
These compounds share similar properties but differ in their specific chemical structures and biological effects .
Propiedades
Fórmula molecular |
C31H50O8 |
|---|---|
Peso molecular |
550.7 g/mol |
Nombre IUPAC |
2-(16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene)-5,6-dihydroxy-6-methylheptanoic acid |
InChI |
InChI=1S/C31H50O8/c1-16-19-10-13-30(6)26(29(19,5)12-11-21(16)33)22(34)14-20-25(23(39-17(2)32)15-31(20,30)7)18(27(36)37)8-9-24(35)28(3,4)38/h16,19-24,26,33-35,38H,8-15H2,1-7H3,(H,36,37) |
Clave InChI |
PGLFLDPZTHZNCH-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC(C(C)(C)O)O)C(=O)O)OC(=O)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



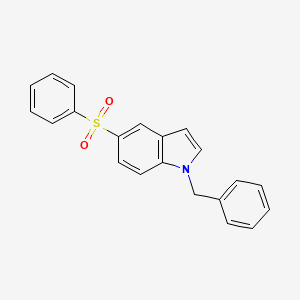
![N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116419.png)

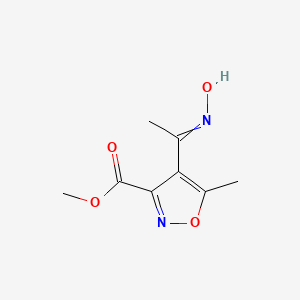
![N-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine](/img/structure/B14116436.png)
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-2-carbonyl]amino]-2-phenylacetyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B14116442.png)
![2-[(4-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14116444.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14116455.png)
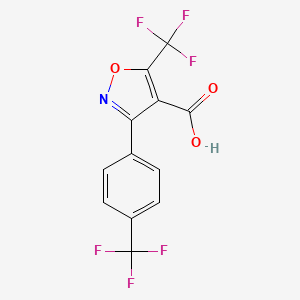
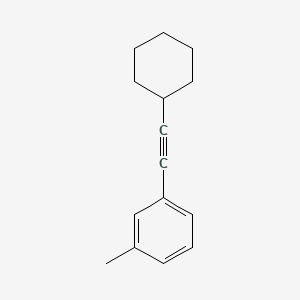
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14116483.png)

